molecular formula C10H12O2 B3349991 1-(2-(Methoxymethyl)phenyl)ethanone CAS No. 24807-47-4

1-(2-(Methoxymethyl)phenyl)ethanone

Cat. No.: B3349991
CAS No.: 24807-47-4
M. Wt: 164.2 g/mol
InChI Key: UUMBVASJMYOOFO-UHFFFAOYSA-N
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Description

1-(2-(Methoxymethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-(methoxymethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(11)10-6-4-3-5-9(10)7-12-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMBVASJMYOOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 1 2 Methoxymethyl Phenyl Ethanone

Established Synthetic Pathways to 1-(2-(Methoxymethyl)phenyl)ethanone

The construction of the this compound scaffold relies on well-established synthetic transformations. These pathways often involve the regioselective introduction of an acetyl group onto a benzene (B151609) ring bearing a methoxymethyl substituent. Key strategies include classical electrophilic aromatic substitution and the use of directing groups to control the position of acylation.

Regioselective Functionalization Approaches

To overcome this lack of regioselectivity, synthetic chemists often employ strategies that favor the formation of the ortho-isomer. One such approach involves the use of a directing group, which can temporarily block the more reactive para-position, thereby forcing the acylation to occur at one of the ortho-positions.

Role of Protecting Group Strategies in Synthesis

Protecting groups are crucial tools in multi-step organic synthesis to ensure that specific functional groups react in a controlled and predictable manner. youtube.com In the context of synthesizing ortho-substituted acetophenones, a common strategy involves the use of a removable blocking group to direct acylation.

Utilization of Specific Reagents and Catalyst Systems

The choice of reagents and catalysts is paramount in directing the outcome of the synthesis. In a typical Friedel-Crafts acylation, an acylating agent such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂) is used in the presence of a Lewis acid catalyst. chemguide.co.ukdocbrown.infokhanacademy.orglibretexts.org

Common Lewis acid catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). chemguide.co.ukyoutube.com The catalyst activates the acylating agent, making it a more potent electrophile capable of attacking the electron-rich benzene ring. The selection of the catalyst and reaction conditions, such as temperature and solvent, can influence the regioselectivity of the reaction to some extent.

An alternative to the classical Friedel-Crafts acylation is the Fries rearrangement. This reaction involves the rearrangement of a phenyl acetate (B1210297) derivative to an ortho- or para-hydroxyacetophenone in the presence of a Lewis acid. Subsequent methylation of the hydroxyl group would yield the desired methoxy-substituted acetophenone (B1666503). However, controlling the regioselectivity of the rearrangement can be challenging.

Another established route to ketones involves the reaction of an organometallic reagent, such as a Grignard reagent (R-MgX), with a nitrile. For the synthesis of this compound, this would entail the preparation of 2-(methoxymethyl)benzonitrile (B1610552) as a precursor. Reaction of this nitrile with methylmagnesium bromide, followed by acidic workup, would yield the target ketone.

The oxidation of a corresponding secondary alcohol, 1-(2-(methoxymethyl)phenyl)ethanol, presents another viable synthetic route. Various oxidizing agents can be employed for this transformation.

PrecursorReagent(s)ProductGeneral Method
(Methoxymethyl)benzeneAcetyl chloride, Lewis acid (e.g., AlCl₃)Mixture of ortho- and para-isomersFriedel-Crafts Acylation
p-Sulfonated (methoxymethyl)benzeneAcetyl chloride, Lewis acidortho-acylated intermediateDirected Friedel-Crafts Acylation
2-(Methoxymethyl)benzonitrileMethylmagnesium bromide, then H₃O⁺This compoundGrignard Reaction
1-(2-(Methoxymethyl)phenyl)ethanolOxidizing agent (e.g., PCC, PDC)This compoundOxidation

Development of Novel and Efficient Synthetic Protocols

Design and Implementation of Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of acetophenones, this translates to exploring alternatives to traditional Friedel-Crafts conditions, which often involve stoichiometric amounts of corrosive and moisture-sensitive Lewis acids that generate significant waste during workup.

Recent research has focused on the use of solid acid catalysts, which can be easily recovered and reused, thereby reducing waste and improving the economic viability of the process. Examples of such catalysts include zeolites, clays, and supported acids. These materials can promote acylation reactions under milder conditions and with higher selectivity.

Furthermore, efforts are being made to replace hazardous acylating agents like acetyl chloride with more environmentally friendly alternatives such as acetic acid or acetic anhydride in the presence of a suitable catalyst. The use of solvent-free reaction conditions or greener solvents like ionic liquids or supercritical fluids is also an active area of investigation. For instance, the synthesis of 2-bromoacetophenone, a related compound, has been achieved using a mechanochemical procedure, eliminating the need for a solvent and reducing reaction times. researchgate.net

One-Pot and Multicomponent Reaction Strategies

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource utilization. A hypothetical one-pot synthesis of this compound could involve the in-situ generation of a directed ortho-metalated species from a suitable precursor, followed by reaction with an acetylating agent.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, represent another powerful strategy for increasing synthetic efficiency. While a specific MCR for the direct synthesis of this compound has not been prominently reported, the development of new MCRs is a vibrant area of chemical research, and it is conceivable that such a route could be devised in the future.

The development of catalytic systems that can achieve selective C-H activation and functionalization is a frontier in organic synthesis. A direct and selective ortho-acetylation of (methoxymethyl)benzene, avoiding the need for protecting groups, would represent a significant advancement and a highly atom-economical route to the target molecule.

StrategyKey FeaturesPotential Application to this compound Synthesis
Green Chemistry Use of reusable catalysts (e.g., solid acids), greener reagents, and solvent-free conditions.Friedel-Crafts acylation using a solid acid catalyst and acetic anhydride.
One-Pot Synthesis Multiple reaction steps in a single vessel, avoiding intermediate isolation.In-situ formation of an ortho-directing group, followed by acylation and subsequent removal of the directing group.
C-H Activation Direct functionalization of a C-H bond.Direct ortho-acetylation of (methoxymethyl)benzene using a specialized catalyst system.

Precursor Molecules and Intermediate Compound Transformations

The successful synthesis of this compound is critically dependent on the availability and reactivity of key precursor molecules. These precursors typically consist of a suitably functionalized benzene ring that can undergo transformation to introduce the acetyl group at the desired ortho position relative to the methoxymethyl substituent.

Synthesis and Derivatization of Key Aryl and Aliphatic Intermediates

The primary aryl precursor for the synthesis of this compound is typically a derivative of methoxymethylbenzene. One common starting material is 2-bromobenzyl methyl ether. This compound can be prepared from 2-bromobenzyl alcohol through Williamson ether synthesis, reacting it with a methylating agent like methyl iodide in the presence of a base.

Once the aryl precursor is obtained, it can be converted into a more reactive intermediate suitable for C-C bond formation. Two key transformations are:

Formation of a Grignard Reagent: 2-Bromobenzyl methyl ether can be reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 2-(methoxymethyl)phenylmagnesium bromide. chemguide.co.uk This organometallic intermediate possesses a nucleophilic carbon atom on the aromatic ring, ready to react with an electrophilic acetyl source. The general reaction for Grignard reagent formation is: R-X + Mg → R-MgX (where R is an aryl or alkyl group and X is a halogen) orgsyn.org

Formation of an Organolithium Reagent: Alternatively, treatment of 2-bromobenzyl methyl ether with a strong organolithium base, such as n-butyllithium, can lead to the formation of 2-(methoxymethyl)phenyllithium via lithium-halogen exchange. uwindsor.ca This organolithium species is also a potent nucleophile.

The key aliphatic intermediate is the acetyl group, which is typically introduced using an acetylating agent. Common acetylating agents include:

Acetyl chloride

Acetic anhydride

Acetonitrile (in certain transition-metal-catalyzed reactions)

The choice of acetylating agent depends on the specific synthetic route employed. For instance, acetyl chloride is commonly used in Friedel-Crafts acylations and in reactions with Grignard reagents. stackexchange.comnih.gov

Table 1: Key Precursor Molecules and Intermediates

Compound NameStructureRole in Synthesis
2-Bromobenzyl methyl etherAryl precursor
2-(Methoxymethyl)phenylmagnesium bromideNucleophilic aryl intermediate (Grignard reagent)
2-(Methoxymethyl)phenyllithiumNucleophilic aryl intermediate (Organolithium reagent)
Acetyl chlorideAcetylating agent (electrophile)
Acetic anhydrideAcetylating agent (electrophile)

Directed Functionalization of Starting Materials

Directed functionalization strategies are crucial for achieving regioselectivity, particularly for obtaining the ortho-substituted product, this compound.

Directed Ortho-Metalation (DoM): The methoxymethyl group can act as a directed metalation group (DMG). google.comwikipedia.org The oxygen atom of the methoxy (B1213986) group can coordinate to an organolithium reagent, such as n-butyllithium, directing the deprotonation (lithiation) to the adjacent ortho position on the aromatic ring. wikipedia.org This creates a powerful nucleophilic center precisely where the acetyl group needs to be introduced. Subsequent reaction of this lithiated intermediate with an acetylating agent like acetyl chloride or acetaldehyde (B116499) would yield the desired ketone. The general principle of DoM involves the interaction of a DMG with an organolithium reagent to facilitate regioselective deprotonation. wikipedia.org

Friedel-Crafts Acylation: In a Friedel-Crafts acylation approach, the methoxymethyl group on the benzene ring acts as an ortho-, para-directing group. youtube.com This means that when methoxymethylbenzene is reacted with an acetylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride), a mixture of ortho- and para-substituted products is expected. youtube.com To favor the formation of the ortho isomer, this compound, careful optimization of reaction conditions such as temperature, solvent, and catalyst may be necessary. The steric bulk of the methoxymethyl group might also influence the ortho:para ratio.

Table 2: Comparison of Directed Functionalization Strategies

Synthetic StrategyKey ReagentsAdvantagesDisadvantages
Directed Ortho-Metalation (DoM) Methoxymethylbenzene, n-Butyllithium, Acetylating agentHigh regioselectivity for the ortho product.Requires strictly anhydrous conditions and cryogenic temperatures. Use of pyrophoric organolithium reagents.
Friedel-Crafts Acylation Methoxymethylbenzene, Acetyl chloride, Lewis acid (e.g., AlCl₃)Generally milder conditions than DoM.Can produce a mixture of ortho and para isomers, requiring separation. The catalyst is often required in stoichiometric amounts. sapub.org
Grignard Reaction 2-Bromobenzyl methyl ether, Mg, Acetylating agentA well-established and versatile method for C-C bond formation.The Grignard reagent can be difficult to form and is sensitive to moisture. orgsyn.org

Reaction Chemistry and Mechanistic Elucidation of 1 2 Methoxymethyl Phenyl Ethanone

Derivatization and Functional Group Transformations

Modifications at the Ethanone (B97240) Moiety

No specific research has been published detailing the modification of the ethanone moiety of 1-(2-(methoxymethyl)phenyl)ethanone. Standard ketone reactions such as reduction to the corresponding alcohol, reductive amination, or alpha-halogenation are theoretically possible but have not been experimentally documented for this specific substrate.

Substituent Transformations on the Phenyl Ring

There is no available literature describing electrophilic or nucleophilic aromatic substitution reactions specifically performed on this compound. The directing effects of the acetyl and methoxymethyl groups would influence the regioselectivity of such transformations, but experimental studies to confirm these outcomes have not been reported.

Reactions Involving the Methoxymethyl Group

Specific investigations into the chemical transformations of the methoxymethyl group in this compound are not found in published research. Reactions such as ether cleavage to the corresponding phenol (B47542) would be expected under appropriate conditions, but have not been documented for this compound.

Intramolecular Cyclization and Rearrangement Processes

There is a lack of specific research on the intramolecular cyclization and rearrangement reactions of this compound. The potential for this molecule to serve as a precursor for more complex structures through such transformations remains unexplored.

Pathways Leading to Fused Heterocyclic Systems

No studies have been found that report the use of this compound as a starting material for the synthesis of fused heterocyclic systems through intramolecular cyclization. While theoretically possible through various synthetic routes, these pathways have not been experimentally investigated for this specific compound.

Mechanistic Investigations of Pericyclic and Sigmatropic Rearrangements

Mechanistic studies concerning pericyclic or sigmatropic rearrangements involving this compound are absent from the scientific literature. Such investigations would provide valuable insight into the electronic and steric factors governing the reactivity of this molecule, but this area remains unexamined.

Catalytic Transformations Involving this compound

The reactivity of this compound is largely dictated by the interplay between the acetyl group and the methoxymethyl substituent on the phenyl ring. The acetyl group serves as a handle for various transformations, while the ortho-methoxymethyl group can exert steric and electronic effects, and potentially act as a coordinating group in certain catalytic cycles.

Applications in Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct examples involving this compound are not extensively documented, the reactivity of similar aryl ketones and related compounds in these transformations provides a strong basis for predicting its behavior.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are primary methods for the functionalization of aryl halides. youtube.comyoutube.com In a hypothetical scenario where the phenyl ring of this compound is substituted with a halide (e.g., bromine or iodine), it could readily participate in these reactions. For instance, a Suzuki coupling with a boronic acid would introduce a new aryl or vinyl group, while a Heck reaction with an alkene would lead to an alkenylated product. The Sonogashira coupling with a terminal alkyne would yield an alkynylated derivative. youtube.com

Rhodium catalysis offers alternative pathways for C-H activation and functionalization. For example, rhodium(III)-catalyzed C-H activation has been successfully applied to the ortho-alkenylation of N-phenoxyacetamides, which bear some structural resemblance to the target molecule. nih.gov This suggests that under appropriate conditions, the C-H bonds of the phenyl ring in this compound could be targeted for direct functionalization, bypassing the need for pre-installed leaving groups.

The Buchwald-Hartwig amination, another palladium-catalyzed process, is a powerful tool for the formation of C-N bonds. youtube.com An appropriately halogenated derivative of this compound could be coupled with a variety of amines to generate arylamine products.

The following table outlines potential transition metal-catalyzed coupling reactions with a hypothetical halogenated derivative of this compound:

Reaction NameCatalystCoupling PartnerResulting Bond
Suzuki CouplingPalladiumBoronic acidC-C
Heck ReactionPalladiumAlkeneC-C
Sonogashira CouplingPalladium/CopperTerminal alkyneC-C
Buchwald-Hartwig AminationPalladiumAmineC-N
ortho-AlkenylationRhodiumN-tosylhydrazoneC-C

Enantioselective and Diastereoselective Catalysis

The carbonyl group of this compound is a prochiral center, making it an ideal substrate for asymmetric transformations to produce chiral alcohols.

The success of enantioselective catalysis hinges on the design of effective chiral ligands. These ligands coordinate to the metal center and create a chiral environment that directs the stereochemical outcome of the reaction. For the asymmetric reduction of ketones like acetophenone (B1666503), a variety of chiral ligands have been developed, often featuring bidentate or tridentate coordination modes and possessing C2 symmetry or P,N-ligand structures.

For instance, in the asymmetric hydrogenation of acetophenone, iridium complexes with simple alkane-diyl-based P,N,O-type chiral ligands have shown promise. nih.gov Similarly, rhodium catalysts prepared with chiral thiazolidine (B150603) ligands have been investigated for asymmetric hydrosilylation. researchgate.net The choice of ligand is critical, as it can influence both the conversion rate and the enantiomeric excess (ee) of the product.

The following table presents examples of chiral ligands used in the asymmetric reduction of acetophenone, a close structural analog of the target compound:

Catalyst/Ligand TypeReaction TypeSubstrateTypical Enantioselectivity
Iridium(P,N,O) complexesHydrogenationAcetophenoneHigh
Rhodium-thiazolidine complexesHydrosilylationAcetophenoneModerate to high
Ruthenium-diamine/diphosphine complexesHydrogenationAcetophenoneUp to 99% ee
Chiral oxazaborolidines (CBS catalyst)Borane (B79455) ReductionKetonesHigh
Phosphoric acid derived catalystsReductionKetonesHigh

Asymmetric induction is the process by which a chiral entity influences the formation of a new stereocenter. In the context of this compound, a chiral catalyst would selectively produce one enantiomer of the corresponding alcohol over the other.

The mechanism of asymmetric induction often involves the formation of a diastereomeric transition state between the substrate and the chiral catalyst. The difference in the activation energies of these diastereomeric transition states determines the enantioselectivity of the reaction. For example, in the CBS reduction, the ketone coordinates to the chiral oxazaborolidine catalyst in a specific orientation, allowing for facial-selective hydride delivery from the borane reagent. youtube.com

Diastereoselective reactions can also be envisioned, particularly if the substrate already contains a stereocenter or if the reaction creates a second stereocenter. For instance, a conjugate addition to an α,β-unsaturated derivative of this compound could proceed with high diastereoselectivity, controlled by the existing stereochemistry or the chiral catalyst. nih.gov The synthesis of highly substituted cyclohexanones through cascade Michael additions demonstrates the potential for achieving high diastereoselectivity in complex ring-forming reactions. beilstein-journals.org

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. While there are no specific kinetic resolution studies on this compound, the principles can be readily applied.

For example, if a racemic mixture of the alcohol derived from this compound were subjected to an enzymatic acylation with a lipase, one enantiomer would likely react faster, leading to the enantioenriched acetate (B1210297) and the unreacted, enantioenriched alcohol. A similar outcome could be achieved through the asymmetric oxidation of the racemic alcohol using a chiral transition metal catalyst.

Reaction Kinetics and Thermodynamic Analysis

Understanding the kinetics and thermodynamics of catalytic reactions is crucial for optimizing reaction conditions and elucidating reaction mechanisms.

Kinetic studies on the transfer hydrogenation of acetophenone using manganese and iron complexes have provided valuable insights into the reaction mechanism, including the identification of rate-determining steps and the role of the base. researchgate.netacs.org For instance, the reaction profiles can be fitted to kinetic models to extract rate constants and thermodynamic parameters.

The Langmuir-Hinshelwood model is often used to describe the kinetics of heterogeneously catalyzed reactions, such as the photocatalytic hydrogenation of acetophenone derivatives on titanium dioxide. rsc.org This model considers the adsorption of reactants onto the catalyst surface and the subsequent surface reaction.

Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined from the temperature dependence of the reaction rate (Arrhenius equation). These parameters provide information about the energy barrier and the degree of order in the transition state. For the enolisation of acetophenone, thermodynamic parameters have been calculated to be approximately 19 kcal/mol for ΔH‡ and -2 to -11 e.u. for ΔS‡, depending on the substituent. acs.org

The following table summarizes key kinetic and thermodynamic concepts relevant to the catalytic transformations of acetophenone and its analogs:

Parameter/ConceptDescriptionRelevance
Rate Constant (k)A proportionality constant that relates the rate of a reaction to the concentrations of the reactants.Quantifies the speed of a reaction.
Activation Energy (Ea)The minimum energy required for a reaction to occur.Determines the temperature sensitivity of the reaction rate.
Enthalpy of Activation (ΔH‡)The change in enthalpy in going from the reactants to the transition state.Provides information about the energy barrier of the reaction.
Entropy of Activation (ΔS‡)The change in entropy in going from the reactants to the transition state.Reflects the degree of order in the transition state.
Langmuir-Hinshelwood KineticsA model for the kinetics of heterogeneous catalytic reactions.Describes reactions occurring on a catalyst surface.

Determination of Rate Laws and Reaction Orders

The determination of a rate law for a reaction involving this compound would require systematic experimentation. This typically involves the method of initial rates, where the initial rate of reaction is measured at various starting concentrations of the reactants. yorku.calibretexts.org The general form of a rate law is expressed as:

Rate = k[this compound]^m[Reactant B]^n...

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. yorku.ca These orders are determined by observing how changes in reactant concentrations affect the reaction rate. libretexts.orgchemistrytalk.org For example, doubling the concentration of a reactant and observing a quadrupling of the rate would imply a second-order dependence on that reactant. libretexts.org

Without experimental data from kinetic studies on reactions involving this compound, it is not possible to provide a specific rate law or the reaction orders. Such studies would need to be performed to populate a data table like the hypothetical one below.

Hypothetical Data for Rate Law Determination

Experiment Initial [1-(2-(CH₃OCH₂)C₆H₄)C(O)CH₃] (M) Initial [Reactant B] (M) Initial Rate (M/s)
1 0.10 0.10 Data Unavailable
2 0.20 0.10 Data Unavailable

Investigation of Activation Parameters and Thermodynamic Profiles

Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide insight into the transition state of a reaction. These are typically determined by studying the temperature dependence of the rate constant (k), governed by the Arrhenius equation. Thermodynamic profiles illustrate the energy changes over the course of a reaction, distinguishing between reactants, transition states, intermediates, and products.

Research specifically detailing the activation parameters and thermodynamic profiles for reactions of this compound is not currently available. Such an investigation would require kinetic studies at multiple temperatures to determine the rate constants and then apply the Arrhenius and Eyring equations to calculate these thermodynamic quantities.

Representative Table of Activation Parameters (Illustrative)

Reaction Parameter Value Units
Activation Energy (Ea) Data Unavailable kJ/mol
Enthalpy of Activation (ΔH‡) Data Unavailable kJ/mol
Entropy of Activation (ΔS‡) Data Unavailable J/(mol·K)

Advanced Mechanistic Studies

Advanced studies are crucial for a deep understanding of a reaction mechanism, going beyond simple rate laws to identify transient species and understand the influence of the reaction environment.

Identification of Reactive Intermediates

Chemical reactions often proceed through a series of elementary steps involving short-lived, high-energy molecules known as reactive intermediates. lumenlearning.com Common intermediates in organic reactions include carbocations, carbanions, free radicals, and carbenes. lumenlearning.comyoutube.com The structure of this compound, an aromatic ketone, suggests that reactions could involve several types of intermediates. For instance, reactions at the carbonyl group could proceed through intermediates like a tetrahedral alkoxide, while reactions involving the aromatic ring or the benzylic position of the methoxymethyl group could generate other specific intermediates.

The existence of these intermediates is often inferred through indirect experimental evidence or detected using fast spectroscopic methods. lumenlearning.com However, specific studies identifying and characterizing reactive intermediates in reactions of this compound have not been reported in the reviewed literature. Trapping experiments or spectroscopic analysis would be required to confirm their presence.

Solvent Effects and Reaction Pathway Modulations

The choice of solvent can significantly influence the rate and outcome of a chemical reaction by stabilizing or destabilizing reactants, products, and, most importantly, transition states and reactive intermediates. nih.govbris.ac.uk Solute-solvent interactions can modify the energy landscape of a reaction, potentially altering reaction pathways. nih.govyoutube.com For example, polar protic solvents can stabilize charged intermediates like carbocations through hydrogen bonding, which could accelerate reactions proceeding through such species. youtube.com Conversely, polar aprotic solvents might be preferred for reactions involving strong nucleophiles that would otherwise be solvated by protic solvents. youtube.com

For this compound, the polarity of the solvent would be expected to influence reactions at the polar carbonyl group. Furthermore, the presence of the ether linkage in the methoxymethyl group could lead to specific interactions with certain solvents. A systematic study would involve conducting a reaction in a range of solvents with varying polarities and hydrogen-bonding capabilities and analyzing the impact on reaction rates and product distributions. Currently, there is a lack of published research detailing such solvent effect studies specifically for this compound.

Table of Compound Names

Compound Name
This compound
Acetone
Acetaldehyde (B116499)
Ethene
Formaldehyde
Ketene
Methyl Acetate
Propene
1,3-Butadiene
Acrolein
Glycolaldehyde
3-Methoxy-3-methylbutanal
Benzophenone
Acetophenone
Diethylamino hydroxybenzoyl hexyl benzoate
3-Pentanol
3-Chloropentane
2-Chloropentane
Allyl cation
Benzyl cation
2-Methyloxetane

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Methoxymethyl Phenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 1-(2-(methoxymethyl)phenyl)ethanone, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for a thorough structural confirmation and assignment.

High-Resolution 1D NMR (¹H, ¹³C) for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J).

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methoxymethyl protons, and the acetyl methyl protons. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm) due to their varied electronic environments and coupling interactions. The singlet for the acetyl methyl protons (CH₃) would be expected in the range of δ 2.5-2.7 ppm. The methylene (B1212753) protons (CH₂) of the methoxymethyl group would likely appear as a singlet around δ 4.5 ppm, while the methoxy (B1213986) protons (OCH₃) would also be a singlet, typically resonating around δ 3.3-3.5 ppm.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the acetyl group is characteristically found far downfield, typically above δ 195 ppm. The aromatic carbons would produce a series of signals in the δ 120-140 ppm range, with the carbon attached to the acetyl group and the carbon bearing the methoxymethyl substituent showing distinct chemical shifts. The methylene carbon of the methoxymethyl group would be expected around δ 70-75 ppm, and the methoxy carbon would resonate in the δ 55-60 ppm region. The acetyl methyl carbon would appear upfield, typically between δ 25-30 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 8.0 Multiplet
-CH₂- ~4.5 Singlet
-OCH₃ 3.3 - 3.5 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O >195
Aromatic-C 120 - 140
-CH₂- 70 - 75
-OCH₃ 55 - 60

Advanced 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively establish the connectivity of atoms and the spatial relationships within the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would primarily show correlations between the adjacent aromatic protons, helping to assign their specific positions on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HMQC or HSQC spectrum would show cross-peaks connecting the signals of the acetyl methyl protons to the corresponding methyl carbon, the methylene protons to the methylene carbon, the methoxy protons to the methoxy carbon, and each aromatic proton to its directly attached carbon atom. This provides a direct link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for piecing together the molecular skeleton. Key correlations for this compound would include:

A correlation between the acetyl methyl protons and the carbonyl carbon.

Correlations between the aromatic protons and the neighboring aromatic carbons, as well as the ipso-carbons (the carbon atoms of the ring to which the substituents are attached).

A correlation between the methylene protons of the methoxymethyl group and the aromatic carbon to which it is attached, as well as the methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of their bonding connectivity. For a relatively flexible molecule like this compound, NOESY can reveal through-space interactions that help to define the preferred conformation of the methoxymethyl substituent relative to the acetyl group and the aromatic ring. For instance, a NOESY correlation between the methylene protons of the methoxymethyl group and a specific aromatic proton would indicate their close spatial arrangement.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aryl ketone. The aromatic C-H stretching vibrations would appear as a series of weaker bands above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkage in the methoxymethyl group would be expected to produce a strong band in the 1050-1150 cm⁻¹ range. The aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C=O (Aryl Ketone) Stretching 1680 - 1700 Strong
Aromatic C-H Stretching >3000 Weak
Aromatic C=C Stretching 1450 - 1600 Medium to Weak
C-O (Ether) Stretching 1050 - 1150 Strong

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the aromatic ring vibrations would be expected to produce strong signals. The symmetric stretching of the C=C bonds in the phenyl ring would be a prominent feature. The C-H stretching vibrations, both aromatic and aliphatic, would also be observable. The carbonyl C=O stretch, while strong in the IR, may be weaker in the Raman spectrum.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₂O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 164.1. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion.

The electron ionization (EI) mass spectrum would likely exhibit a series of fragment ions resulting from the cleavage of the parent molecule. Common fragmentation pathways for acetophenones and ethers would be expected. Key fragment ions could include:

[M - CH₃]⁺ (m/z 149): Loss of the acetyl methyl group, a common fragmentation for acetophenones.

[M - OCH₃]⁺ (m/z 133): Loss of the methoxy radical from the methoxymethyl group.

[M - CH₂OCH₃]⁺ (m/z 119): Cleavage of the entire methoxymethyl side chain.

[CH₃CO]⁺ (m/z 43): The acetyl cation, which is often a prominent peak for acetophenones.

[C₆H₄COCH₃]⁺ (m/z 119): A fragment corresponding to the acetyl-substituted phenyl ring.

[CH₂OCH₃]⁺ (m/z 45): The methoxymethyl cation.

The relative intensities of these fragment ions would provide valuable clues about the stability of the different parts of the molecule and help to confirm the proposed structure.

Table 4: Predicted Key Mass Spectral Fragments for this compound

Fragment Ion m/z
[C₁₀H₁₂O₂]⁺ (Molecular Ion) 164.1
[C₉H₉O₂]⁺ 149
[C₉H₉O]⁺ 133
[C₈H₇O]⁺ 119
[C₂H₃O]⁺ 43

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of a molecule.

For this compound, with a chemical formula of C10H12O2, the theoretical exact mass can be calculated. This experimental value, when obtained via HRMS, would serve as a primary confirmation of the compound's identity.

Table 1: Theoretical Exact Mass of this compound

Compound Name Chemical Formula Theoretical Exact Mass (Da)

In a typical HRMS analysis, the experimentally measured mass would be compared against the theoretical value. A low mass error, typically below 5 ppm, provides strong evidence for the assigned elemental formula. For instance, a gas chromatography-electron ionization-high resolution time-of-flight-mass spectrometry (GC-EI-HR-qToF-MS) analysis is a powerful method for such determinations. kobv.de

Fragmentation Pathway Analysis and Structural Insights

Beyond accurate mass determination of the parent molecule, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), provides crucial structural information through the analysis of fragmentation patterns. The way a molecule breaks apart upon ionization is characteristic of its structure.

For this compound, several key fragmentation pathways can be predicted. The presence of the acetyl group, the methoxymethyl substituent, and the aromatic ring would lead to a series of characteristic fragment ions.

Table 2: Predicted Key Fragment Ions of this compound in EI-MS

m/z (mass-to-charge ratio) Proposed Fragment Ion Structural Origin
149 [M-CH3]⁺ Loss of a methyl radical from the acetyl group.
133 [M-OCH3]⁺ Loss of a methoxy radical from the methoxymethyl group.
121 [M-C2H3O]⁺ Loss of the acetyl group.
91 [C7H7]⁺ Tropylium (B1234903) ion, a common fragment for alkylbenzene derivatives.

The fragmentation of a related compound, 1-(2-methoxy-3-phenylmethoxyphenyl)ethanone, shows prominent peaks at m/z 91, corresponding to the tropylium ion, and at m/z 43 for the acetyl cation, supporting these general fragmentation principles. massbank.eu The analysis of such fragmentation patterns is crucial for distinguishing between isomers, as the position of substituents on the phenyl ring can significantly influence the fragmentation pathways.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

To date, the crystal structure of this compound has not been reported in major crystallographic databases. However, the analysis of derivatives offers insight into the likely structural features. For example, the crystal structure of 1-(2-(2-chloroethoxy)phenyl)ethanone, a related compound, has been determined by X-ray diffraction. researchgate.net Such an analysis for this compound would involve growing a single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern to solve the crystal structure.

Table 3: Hypothetical Crystallographic Data for this compound (This table is illustrative and not based on experimental data)

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~8.0
b (Å) ~9.5
c (Å) ~12.0
β (°) ~105

Analysis of Conformational Preferences and Intermolecular Interactions

A solved crystal structure would allow for a detailed analysis of the conformational preferences of the methoxymethyl and acetyl groups relative to the phenyl ring. The torsion angles between these groups would reveal the most stable conformation in the solid state.

Other Complementary Spectroscopic and Diffraction Methods

In addition to HRMS and X-ray crystallography, a comprehensive characterization of this compound would employ other spectroscopic techniques.

Infrared (IR) Spectroscopy: Would provide information about the functional groups present, with characteristic absorption bands for the C=O stretch of the ketone and the C-O-C stretch of the ether linkage. The NIST WebBook lists IR spectra for related compounds like 1-(2-hydroxy-5-methylphenyl)-ethanone. nist.gov

Raman Spectroscopy: Can offer complementary vibrational information to IR spectroscopy. mpg.de

Gas Chromatography (GC): Useful for assessing the purity of the compound and can be coupled with mass spectrometry (GC-MS) for detailed analysis. nist.gov

These complementary methods, when used in conjunction, provide a holistic understanding of the structure and properties of this compound.

Computational Chemistry and Molecular Modeling Studies on 1 2 Methoxymethyl Phenyl Ethanone

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic nature of a molecule. These methods are instrumental in elucidating properties that are otherwise difficult to determine experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting the ground-state properties of molecules by calculating their electron density. For 1-(2-(methoxymethyl)phenyl)ethanone, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized molecular geometry. researchgate.netnih.gov

These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. The results typically show that the bond lengths within the phenyl ring are intermediate between single and double bonds, characteristic of aromatic systems. wikipedia.org The presence of the electron-withdrawing acetyl group and the methoxymethyl group can cause slight distortions in the symmetry of the phenyl ring. researchgate.net

Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT

ParameterBond/AnglePredicted Value
Bond LengthC=O (acetyl)~1.22 Å
C-C (acetyl-phenyl)~1.51 Å
C-O (methoxy)~1.36 Å
O-CH₃ (methoxy)~1.43 Å
Bond AngleC-C-O (acetyl)~120.5°
C-C-C (phenyl-acetyl)~119.8°
C-O-C (methoxymethyl)~117.5°
Dihedral AngleO=C-C(aryl)-C(aryl)~20-30°

Note: These values are representative and based on DFT studies of similar substituted acetophenones. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. wikipedia.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the methoxy (B1213986) oxygen, while the LUMO is likely centered on the electron-deficient carbonyl group of the acetyl moiety. Substituents on the phenyl ring can modulate the HOMO-LUMO gap; both electron-donating and electron-withdrawing groups can influence the energies of these frontier orbitals. researchgate.netnih.gov

Table 2: Predicted Frontier Orbital Energies for this compound

OrbitalPredicted Energy (eV)
HOMO~ -6.5 eV
LUMO~ -1.8 eV
HOMO-LUMO Gap (ΔE)~ 4.7 eV

Note: These energy values are illustrative, based on typical DFT calculations for substituted aromatic ketones. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For this compound, the MEP map would show a significant region of negative electrostatic potential around the carbonyl oxygen atom of the acetyl group, making it a prime site for electrophilic interaction. Another, slightly less negative, region would be expected around the oxygen atom of the methoxymethyl group. researchgate.net The hydrogen atoms of the methyl groups and the phenyl ring would exhibit positive potential, while the aromatic ring itself would show a region of negative potential above and below the plane, characteristic of π-systems. mdpi.com

Table 3: Predicted Molecular Electrostatic Potential (MEP) Values at Key Sites

Atomic SiteRegionPredicted Potential (kcal/mol)
Carbonyl OxygenNucleophilic~ -35 to -50
Methoxy OxygenNucleophilic~ -25 to -40
Aromatic Ring (π-system)Nucleophilic~ -10 to -20
Acetyl Methyl HydrogensElectrophilic~ +15 to +25
Phenyl Ring HydrogensElectrophilic~ +10 to +20

Note: Values are representative and serve to illustrate the relative charge distribution. mdpi.comresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis helps in identifying the most stable arrangements of atoms in a molecule.

This compound has several rotatable bonds, leading to a complex conformational landscape. The most significant rotations are around the single bond connecting the acetyl group to the phenyl ring and the bonds within the methoxymethyl substituent. Computational methods can map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy of each resulting conformation.

For ortho-substituted acetophenones, steric and electronic interactions often dictate a non-planar arrangement between the carbonyl group and the phenyl ring. nih.govacs.org Studies on similar molecules suggest that the most stable conformer would likely have the acetyl group's carbonyl pointing away from the bulky methoxymethyl group (an s-trans-like arrangement relative to the ortho substituent) to minimize steric hindrance. nih.govacs.org The orientation of the methoxymethyl group itself will also be optimized to reduce steric clash with the adjacent acetyl group.

Conversely, steric repulsion between the two bulky ortho substituents is a significant destabilizing factor. The van der Waals radii of the atoms in the acetyl and methoxymethyl groups will lead to steric strain if they are too close. The final, preferred conformation of the molecule represents a delicate balance between minimizing this steric repulsion and maximizing any stabilizing intramolecular forces. nih.govmdpi.com Computational analysis is essential to quantify these subtle energetic contributions and predict the most populated conformer in a given environment.

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules, providing insights into their chemical behavior without the need for extensive experimental work. For this compound, theoretical methods such as Density Functional Theory (DFT) can be employed to calculate various electronic properties that govern its reactivity.

The Fukui function, ƒ(r), is a key concept in conceptual DFT that helps identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scielo.org.mxnih.gov It is derived from the change in electron density as an electron is added to or removed from the molecule. The condensed Fukui functions (ƒk+, ƒk-, ƒk0) provide a quantitative measure of reactivity at each atomic site.

For this compound, the primary sites of interest for chemical reactions are the carbonyl carbon and oxygen, the aromatic ring carbons, and the benzylic methylene (B1212753) group.

Electrophilic Attack (ƒk-) : Sites with the highest value of ƒk- are most susceptible to electrophilic attack. In this compound, the oxygen atom of the carbonyl group and the oxygen of the methoxymethyl group are expected to have high ƒk- values due to the presence of lone pairs of electrons. Within the aromatic ring, the ortho and para positions relative to the electron-donating methoxymethyl group would also exhibit higher reactivity towards electrophiles.

Nucleophilic Attack (ƒk+) : The carbonyl carbon is anticipated to be the most susceptible site for nucleophilic attack due to its partial positive charge, which would be reflected in a high ƒk+ value. The carbons of the aromatic ring attached to the electron-withdrawing acetyl group will also be activated towards nucleophilic attack.

Radical Attack (ƒk0) : The reactivity towards radical attack is an average of the susceptibility to nucleophilic and electrophilic attacks. The benzylic methylene group and the methyl group of the acetyl moiety are potential sites for radical reactions.

A hypothetical table of condensed Fukui function values for selected atoms in this compound, calculated at the B3LYP/6-31G(d) level of theory, is presented below.

Atomƒk+ (Nucleophilic Attack)ƒk- (Electrophilic Attack)ƒk0 (Radical Attack)
C (carbonyl)0.450.050.25
O (carbonyl)0.100.550.33
C1 (aromatic, attached to acetyl)0.150.020.09
C2 (aromatic, attached to methoxymethyl)0.080.120.10
C (benzylic)0.090.070.08
O (ether)0.050.400.23

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Transition state (TS) theory is a cornerstone of computational reaction kinetics, allowing for the determination of activation energies (reaction barriers) and reaction rates. By modeling the transition state of a reaction involving this compound, we can gain insights into the reaction mechanism and predict its feasibility.

A common reaction for ketones is reduction, for example, via hydride transfer. Computational methods can be used to model the transition state for the reduction of the carbonyl group in this compound by a hydride source like sodium borohydride. DFT calculations can locate the geometry of the transition state and calculate its energy relative to the reactants and products. researchgate.net

The activation energy (ΔG‡) for the hydride attack on the carbonyl carbon can be calculated. The presence of the ortho-methoxymethyl group may influence the stereoselectivity of the reduction. By modeling the transition states for hydride attack from both faces of the carbonyl plane, the preferred pathway leading to the major stereoisomer can be predicted based on the lower activation energy.

For instance, a hypothetical study on the reduction of this compound could yield the following data:

Transition StateRelative Energy (kcal/mol)Key Interatomic Distance (Å) (C-H)
TS1 (pro-R attack)15.22.15
TS2 (pro-S attack)16.52.18

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These hypothetical results would suggest that the formation of the R-alcohol is kinetically favored.

Molecular Dynamics Simulations and Theoretical Interaction Profiling

Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques to study the dynamic behavior of molecules and their interactions with biological targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This is particularly useful in drug discovery for predicting the binding mode of a ligand to the active site of a protein.

Given that some acetophenone (B1666503) derivatives have shown inhibitory activity against enzymes like cholinesterases, a docking study of this compound could be performed against such a target. nih.gov For example, docking into the active site of acetylcholinesterase (AChE) could reveal potential binding interactions. The methoxymethyl group could form hydrogen bonds with amino acid residues in the active site, while the phenyl ring could engage in π-π stacking or hydrophobic interactions. The carbonyl group could also act as a hydrogen bond acceptor.

A hypothetical docking study of this compound against acetylcholinesterase (PDB ID: 4EY7) might produce the following results:

Docking PoseBinding Energy (kcal/mol)Key Interactions
1-7.5H-bond with Tyr124, π-π stacking with Trp86
2-7.2H-bond with Ser203, hydrophobic interactions
3-6.9van der Waals interactions

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These results would suggest a favorable binding affinity and highlight the key residues involved in the interaction.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. iosrjournals.org These models are used to predict the activity of new compounds and to guide the design of molecules with improved properties.

For this compound, a QSAR study could be performed on a series of its derivatives to understand how modifications to its structure affect a particular in silico property, such as its predicted binding affinity to a target protein. A set of derivatives could be designed by modifying the substituents on the phenyl ring or the acetyl group.

For each derivative, a set of molecular descriptors would be calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. A statistical method, such as multiple linear regression (MLR), would then be used to build a QSAR model that correlates these descriptors with the predicted activity.

A hypothetical QSAR equation for the binding affinity of this compound derivatives could be:

pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_donors + 3.2

This equation would suggest that increasing hydrophobicity (logP) and the number of hydrogen bond donors would increase the predicted binding affinity, while increasing the molecular weight (MW) would decrease it.

A hypothetical data table for a QSAR study is presented below:

CompoundlogPMWH-bond DonorsPredicted pIC50
This compound2.1164.204.25
1-(2-(hydroxymethyl)phenyl)ethanone1.5150.215.45
1-(2-(methoxymethyl)-4-nitrophenyl)ethanone2.3209.203.15
1-(2-(methoxymethyl)-4-aminophenyl)ethanone1.8179.215.00

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Organic Synthesis

The structural features of 1-(2-(Methoxymethyl)phenyl)ethanone make it an intriguing starting point for the synthesis of intricate organic molecules, including natural products and pharmaceutically relevant compounds.

Role in the Total Synthesis of Complex Natural Products

While direct application of this compound in the total synthesis of complex natural products is not extensively documented, its core structure is a key fragment in various natural products, particularly those containing an indanone skeleton. The pterosins, a class of sesquiterpenes found in bracken fern, are a prime example. nih.govcdnsciencepub.comontosight.ai The synthesis of pterosin analogues, such as d4-pterosin B, has been achieved through multi-step sequences often involving the construction of a substituted indanone ring. nih.gov

The general synthetic strategy towards indanones often involves the intramolecular cyclization of substituted 3-phenylpropionic acids or related precursors. beilstein-journals.orgnih.gov this compound can be envisioned as a precursor to such intermediates through various synthetic manipulations, including olefination followed by reduction and functional group interconversion.

Furthermore, photochemical methods, such as the photo-variant of the Nazarov cyclization, have been employed in the synthesis of indanone-containing natural products like nakiterpiosin. beilstein-journals.org The acetophenone (B1666503) moiety in this compound suggests its potential as a substrate for photochemical transformations, opening avenues for its incorporation into the synthesis of complex natural products. acs.orgmdpi.com

Table 1: Examples of Indanone-Containing Natural Products and their Synthesis

Natural ProductKey Synthetic StrategyPrecursor TypeReference
NakiterpiosinPhotochemical Nazarov CyclizationDivinyl Ketone beilstein-journals.org
Pterosin BFriedel-Crafts Acylation/CyclizationSubstituted Benzene (B151609) nih.gov
(±)-Merrilactone A[2+2] PhotocycloadditionEnone mdpi.com
PseudopterosinsAromatic Annulation/CyclizationChiral Hydroxy Ketone google.com

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

The acetophenone framework is a common motif in a wide array of pharmaceutical agents. mdpi.com The introduction of an ortho-methoxymethyl group provides a handle for further functionalization, making this compound a potentially valuable intermediate in drug discovery.

Substituted indanones, which can be synthesized from acetophenone precursors, are known to possess a broad range of biological activities and are key components in drugs like Donepezil, used for the treatment of Alzheimer's disease. researchgate.net Research has shown that methoxy-substituted 2-benzylidene-1-indanone (B110557) derivatives can act as antagonists for adenosine (B11128) receptors, highlighting the potential of such scaffolds in treating neurological conditions. google.com

Moreover, this compound can serve as a starting material for the synthesis of chiral amines, which are indispensable building blocks in many active pharmaceutical ingredients. nih.gov The ketone functionality can be converted to an amine via reductive amination, and the ortho-substituent can influence the stereochemical outcome of such transformations. The synthesis of 1-heteroaryl-2-alkoxyphenyl analogs, which have shown promise as inhibitors of SARS-CoV-2 replication, further underscores the potential of ortho-alkoxy-substituted phenyl ketones in medicinal chemistry. nih.govmdpi.com

Methodological Contributions to Synthetic Chemistry

The unique structural and electronic properties of this compound and its derivatives can be exploited in the development of new synthetic methods and strategies.

Development of Novel Synthetic Reagents and Catalysts

While specific examples are sparse, the potential exists for this compound to serve as a ligand precursor for transition metal catalysis. The oxygen atoms of the methoxymethyl and carbonyl groups could act as a bidentate chelating system, modulating the reactivity and selectivity of a metal center. The development of novel pseudo-enantiomeric phase-transfer catalysts from Cinchona alkaloids for dynamic kinetic resolutions demonstrates the importance of tailored chiral ligands in asymmetric synthesis, a field where derivatives of our title compound could potentially contribute. nih.gov

Strategies for Enabling Challenging Chemical Transformations

The carbonyl group of this compound can participate in photochemical reactions, most notably the Paternò-Büchi reaction. wikipedia.orgcambridgescholars.comnih.gov This [2+2] photocycloaddition between a carbonyl compound and an alkene leads to the formation of an oxetane (B1205548) ring, a structural motif present in several biologically active compounds, including Taxol®. mdpi.comchemrxiv.org The ortho-methoxymethyl group can influence the regioselectivity and stereoselectivity of this reaction through steric and electronic effects.

The photochemical reactivity of ortho-alkoxyacetophenones can also be harnessed for other transformations. For instance, photochemical cyclization of 2-alkoxyphenyl ketones can lead to the formation of benzofurans and other heterocyclic systems, providing a powerful tool for the construction of complex molecular architectures.

Contributions to Functional Materials Development

The application of this compound in materials science is an emerging area of research. The aromatic nature of the compound, combined with its functional groups, suggests its potential as a monomer or a building block for functional polymers and organic materials. Indanone derivatives, for instance, have been employed as organic functional materials, including in the development of Organic Light-Emitting Diodes (OLEDs), dyes, and fluorophores. nih.gov The specific contribution of the ortho-methoxymethyl group to the photophysical or electronic properties of such materials remains a subject for future investigation.

Monomer Synthesis for Advanced Polymer Architectures

There is no scientific literature available that describes the use of this compound as a monomer in polymerization processes. The structural features of the molecule, including the acetyl and methoxymethyl groups, could theoretically be functionalized for polymerization. However, no studies have been published that demonstrate or explore this potential. Consequently, there are no research findings or data tables to present regarding its role in creating advanced polymer architectures.

Future Research Directions and Emerging Perspectives for 1 2 Methoxymethyl Phenyl Ethanone

Exploration of Unconventional Synthetic Strategies

Traditional syntheses of acetophenone (B1666503) derivatives, such as Friedel-Crafts acylation, often rely on harsh Lewis acid catalysts and can suffer from issues with regioselectivity and environmental concerns. nih.govnih.gov Future research is pivoting towards more sustainable and efficient "unconventional" strategies for the synthesis of 1-(2-(Methoxymethyl)phenyl)ethanone. These methods offer milder reaction conditions, higher atom economy, and novel pathways that bypass the limitations of classical approaches.

Key unconventional strategies being explored include:

C-H Activation: Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy that streamlines synthesis by avoiding the need for pre-functionalized starting materials. numberanalytics.com For this compound, this could involve a ketone-directed ortho-C-H activation, where the acetyl group guides a transition-metal catalyst (e.g., Ruthenium(II)) to functionalize the C-H bond of a simpler precursor. acs.org This approach offers a more direct and atom-economical route to the target molecule.

Photocatalysis: Visible-light-induced synthesis represents a green and mild alternative. lidsen.com Aromatic ketones can be synthesized via metal-free C-H oxygenation using air as the oxidant and a simple organic dye like Eosin Y as the photocatalyst. lidsen.com This method proceeds at room temperature and tolerates a wide range of functional groups, making it an attractive strategy for producing this compound. lidsen.comacs.org

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including superior heat transfer, enhanced safety for handling hazardous reagents, and improved scalability. galchimia.comresearchgate.net The synthesis of acetophenone derivatives has been successfully demonstrated in flow systems, often leading to higher yields and reduced reaction times. nih.govgalchimia.com A multi-step flow process could be designed for this compound, potentially integrating synthesis and initial purification steps. galchimia.com

StrategyDescriptionPotential Advantages for SynthesisKey Challenges
C-H Activation Direct functionalization of a C-H bond on the aromatic ring, guided by a directing group. numberanalytics.comacs.orgHigh atom economy, reduced number of synthetic steps, avoids pre-functionalization.Catalyst cost and sensitivity, achieving high regioselectivity, functional group tolerance. rsc.org
Photocatalysis Use of light energy to drive the chemical reaction, often with a photocatalyst. lidsen.comresearchgate.netMild reaction conditions (room temperature), use of sustainable energy sources, metal-free options. lidsen.comScalability of photochemical reactions, potential for side reactions, quantum yield efficiency.
Flow Chemistry Reactions are performed in a continuously flowing stream rather than in a batch reactor. galchimia.comthieme-connect.comEnhanced safety, precise control over reaction parameters, improved yield and purity, easy scalability. nih.govresearchgate.netInitial setup cost, potential for channel clogging with solid byproducts, requires process optimization.

Integration of Machine Learning and Artificial Intelligence in Reaction Discovery

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how synthetic routes are designed and optimized. arxiv.orgmit.edu For a specific target like this compound, AI can accelerate discovery by predicting novel pathways and fine-tuning reaction conditions beyond human intuition.

AI-Driven Retrosynthesis: Retrosynthesis, the process of deconstructing a target molecule to identify potential starting materials, is a complex task. grace.com AI platforms can analyze massive databases of known reactions to propose diverse and efficient synthetic routes that a human chemist might overlook. mit.edugrace.com These tools can evaluate pathways based on criteria like cost, step-count, and chemical compatibility, offering innovative strategies for synthesizing this compound. grace.com

Reaction Condition Optimization: Machine learning (ML) algorithms excel at optimizing the complex interplay of variables in a chemical reaction. beilstein-journals.orgnih.gov An ML model can be trained on a small set of initial experiments and then use active learning to suggest the next set of conditions (e.g., temperature, catalyst loading, solvent ratio) to maximize the yield and selectivity of the product. duke.edu This approach significantly reduces the number of experiments required, saving time and resources. duke.edu For instance, an AI could optimize a known acylation or a novel C-H activation reaction to produce the target compound with maximum efficiency. nih.govbeilstein-journals.org

ParameterTraditional Optimization (One-Variable-at-a-Time)AI-Driven Optimization (Active Learning)
Approach Change one parameter (e.g., temperature) while keeping others constant.Algorithm suggests multi-parameter changes based on previous results. duke.edu
Number of Experiments High; often requires extensive trial and error.Low; typically finds optimal conditions in 10-20 experiments. duke.edu
Efficiency Time-consuming and resource-intensive.Rapidly identifies complex variable interactions and optimal space. beilstein-journals.org
Outcome for Target May find a local optimum for yield.More likely to discover the global optimum for yield and selectivity.

Advanced Characterization Techniques for Real-Time Monitoring of Reactions

Understanding reaction kinetics, identifying transient intermediates, and determining endpoints are crucial for optimizing the synthesis of this compound. Process Analytical Technology (PAT) provides the tools for real-time, in-situ monitoring, offering a dynamic window into the reaction vessel.

In-situ Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful non-invasive techniques that monitor the vibrational modes of molecules. youtube.com By inserting a probe directly into the reaction mixture, chemists can track the disappearance of reactant peaks and the appearance of the product's characteristic carbonyl stretch in real-time. youtube.comaagechristensen.dk This allows for precise determination of reaction kinetics and endpoints without the need for sampling. nih.gov

Online NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed structural information. iastate.edu In a flow setup, a portion of the reaction mixture can be continuously circulated through a benchtop NMR spectrometer. magritek.comyoutube.com This allows for the unambiguous identification and quantification of reactants, intermediates, and products as the reaction progresses, offering deep mechanistic insights. researchgate.net

Mass Spectrometry (MS): Modern MS techniques, such as those using an Atmospheric Solids Analysis Probe (ASAP) or Condensed Phase Membrane Introduction (CP-MIMS), allow for the rapid analysis of reaction mixtures with minimal to no sample preparation. waters.comacs.org These methods can quickly identify the formation of this compound and detect potential byproducts, making them ideal for high-throughput screening of reaction conditions. acs.orgfigshare.com

TechniqueInformation ProvidedAdvantagesLimitations
In-situ FTIR/Raman Functional group changes, concentration profiles, reaction kinetics. youtube.comNon-invasive, real-time data, compatible with slurries (Raman). youtube.comyoutube.comProvides functional group data, not full structure; overlapping peaks can be complex. keit.co.uk
Online NMR Detailed structural information, quantification of all species, mechanistic insights. iastate.eduyoutube.comUnambiguous identification, highly quantitative. researchgate.netLower sensitivity, higher equipment cost, flow setup may alter kinetics compared to batch. researchgate.net
Online MS Molecular weight of components, detection of products and impurities. waters.comHigh sensitivity, very fast analysis, requires minimal sample. waters.comProvides mass-to-charge ratio, not definitive structure; ionization can be challenging for some molecules. viurrspace.ca

Novel Applications in Interdisciplinary Chemical Research

While direct research into the applications of this compound is still emerging, its unique structure—an acetophenone core with an ortho-methoxymethyl substituent—positions it as a valuable building block for interdisciplinary research. The applications of other functionalized acetophenones provide a roadmap for future exploration. nih.govnih.gov

Medicinal Chemistry and Drug Discovery: Acetophenone derivatives are crucial scaffolds in many pharmaceuticals. nih.govontosight.ai The specific substitution pattern of this compound could be leveraged to synthesize novel heterocyclic compounds, such as quinolones or pyrazoles, which are known to possess a wide range of biological activities. galchimia.com The methoxymethyl group could act as a key pharmacophoric feature or as a handle for further derivatization to fine-tune activity against biological targets like enzymes or receptors. nih.gov

Agrochemicals: Simple substituted acetophenones have shown promise as herbicides and pesticides. nih.govmdpi.com For example, ortho-nitroacetophenone has demonstrated significant seed germination inhibition. nih.gov The unique electronic and steric properties conferred by the ortho-methoxymethyl group could lead to the development of new agrochemicals with novel modes of action or improved selectivity.

Materials Science and Supramolecular Chemistry: Aromatic ketones are used in the synthesis of specialized polymers and resins. wikipedia.org The this compound molecule could serve as a monomer or a precursor for functional materials. The presence of both a carbonyl group and an ether linkage provides multiple sites for non-covalent interactions, making it an interesting candidate for designing complex supramolecular assemblies or host-guest systems. nih.gov

Q & A

Q. Basic

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities <0.1% .
  • GC-MS : Detects volatile byproducts (e.g., unreacted aldehydes) .
  • 1H-NMR : Integration of methoxymethyl protons (~δ 3.3 ppm) assesses purity .

How do electronic effects of substituents influence electrophilic reactivity in derivative synthesis?

Advanced
The methoxymethyl group is electron-donating, activating the phenyl ring toward electrophilic substitution. Computational studies (DFT) show:

  • Hammett parameters : σ⁺ values predict regioselectivity (meta/para ratios) .
  • Charge distribution : Increased electron density at the ortho position facilitates acylation .

What spectroscopic benchmarks confirm the identity of this compound?

Q. Basic

  • 1H-NMR : Methoxymethyl protons (δ 3.3–3.5 ppm), acetyl methyl (δ 2.6 ppm), aromatic protons (δ 6.8–7.5 ppm) .
  • 13C-NMR : Carbonyl carbon (δ 205–210 ppm), methoxymethyl carbons (δ 55–60 ppm) .
  • IR : Strong C=O stretch (~1680 cm⁻¹), C-O-C asymmetric stretch (~1250 cm⁻¹) .

How can in silico models predict the bioavailability of derivatives?

Q. Advanced

  • QSAR models : Use descriptors like logP (calculated ~2.1) and polar surface area (~45 Ų) to predict permeability .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .

What role does this compound serve as a reference standard in chromatography?

Q. Basic

  • Retention time calibration : Acts as a benchmark in RP-HPLC for similar acetophenones .
  • Spiking experiments : Confirms analyte identity via co-elution .

What strategies optimize enantioselective synthesis of chiral derivatives?

Q. Advanced

  • Chiral auxiliaries : Use (-)-Menthol to induce asymmetry during ketone reduction .
  • Catalytic asymmetric synthesis : Ru-BINAP complexes achieve >90% ee in hydrogenation .

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1-(2-(Methoxymethyl)phenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.